

Application Notes and Protocols: Stimulation of T-cells with Ebv ebna3B (416-424)

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Compound of Interest

Compound Name: Ebv ebna3B (416-424)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in-vitro stimulation of T-cells using the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) derived peptide, specifically the amino acid sequence 416-424 (IVTDFSVIK). This peptide is a well-characterized HLA-A11-restricted epitope and is frequently used to study EBV-specific cytotoxic T-lymphocyte (CTL) responses.[1][2][3][4][5][6] The following protocols are designed for researchers in immunology, virology, and drug development who are investigating T-cell memory, function, and potential therapeutic interventions.

Introduction

Epstein-Barr virus, a ubiquitous human herpesvirus, establishes a lifelong latent infection. The host immune system, particularly cytotoxic T-lymphocytes, plays a critical role in controlling EBV-infected B-cells.[7] The EBNA3 family of proteins are essential for the maintenance of viral latency and are major targets for CTLs.[7] The EBNA3B (416-424) peptide, with the sequence IVTDFSVIK, is an immunodominant epitope in HLA-A11 positive individuals, making it a valuable tool for monitoring EBV-specific immune responses.[4][6]

These protocols detail the materials and methods for stimulating peripheral blood mononuclear cells (PBMCs) with the **EBV EBNA3B (416-424)** peptide to induce the activation and

expansion of antigen-specific T-cells. Subsequent analysis of the T-cell response can be performed using various immunological assays, which are also outlined.

Data Presentation

The following tables summarize key quantitative data extracted from relevant studies for the stimulation of T-cells with EBV peptides.

Table 1: T-cell Stimulation Parameters

Parameter	Value	Source
Peptide Concentration	1 µg/ml - 50 µg/ml	[8][9]
Responder Cell Density (PBMCs)	2 x 10 ⁶ cells/well (in a 24-well plate)	[8][10]
Responder to Stimulator Ratio	20:1	[8][11]
Incubation Time	5 - 6 hours (for intracellular cytokine staining) to 9-21 days (for T-cell expansion)	[8][9][10]
IL-2 Supplementation	20 U/ml (from day 3)	[8]
IL-7 Supplementation	5 ng/ml or 20 ng/ml	[8]

Table 2: Example T-cell Response Readouts

Assay	Target	Typical Result	Source
ELISpot	IFN- γ secreting cells	Quantification of spot-forming units (SFUs) per number of cells	[10]
Intracellular Cytokine Staining (ICS)	IFN- γ , TNF- α	Percentage of cytokine-positive CD8+ T-cells	[10]
Chromium-release assay	Target cell lysis	Percentage of specific lysis	[5]

Experimental Protocols

Protocol 1: Short-term in-vitro Stimulation for Intracellular Cytokine Staining (ICS)

This protocol is designed to detect antigen-specific T-cell responses by measuring cytokine production after a brief stimulation period.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A11 positive, EBV-seropositive donor
- EBV EBNA3B (416-424)** peptide (IVTDFSVIK)
- Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
- Brefeldin A
- Anti-CD3, Anti-CD8, Anti-CD4, Anti-IFN- γ , and Anti-TNF- α antibodies conjugated to fluorochromes
- Fixable viability dye
- 24-well tissue culture plates

Methodology:

- Prepare a working solution of the **EBV EBNA3B (416-424)** peptide at a final concentration of 1-10 µg/mL in cell culture medium.[\[9\]](#)[\[10\]](#)
- Seed 1×10^7 PBMCs in 900 µL of cell culture medium into the wells of a 24-well plate.[\[10\]](#)
- Add 100 µL of the peptide working solution to each well. Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a commercial peptide pool like CEF).[\[10\]](#)
- Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 hours.[\[10\]](#)
- After the initial 2 hours of incubation, add Brefeldin A to each well to block cytokine secretion.[\[10\]](#)
- Following the total incubation period, harvest the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
- Perform surface staining for CD3, CD4, and CD8 to identify T-cell populations.
- Fix and permeabilize the cells according to the manufacturer's instructions for intracellular staining.
- Stain for intracellular cytokines such as IFN-γ and TNF-α.
- Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing CD8+ T-cells.

Protocol 2: Long-term in-vitro Stimulation for T-cell Expansion

This protocol is for the expansion of **EBV EBNA3B (416-424)**-specific T-cells for downstream functional assays or adoptive cell transfer studies.

Materials:

- PBMCs from an HLA-A11 positive, EBV-seropositive donor

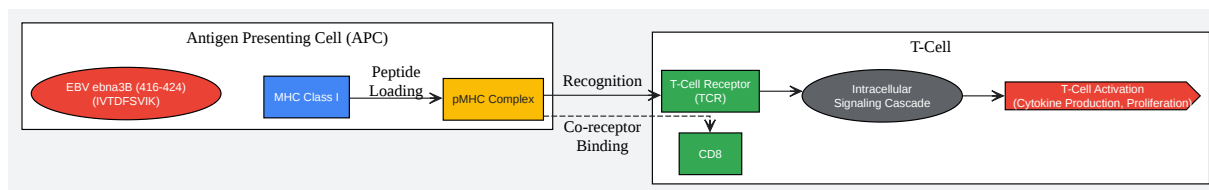
- **EBV EBNA3B (416-424)** peptide (IVTDFSVIK)
- Cell culture medium (e.g., RPMI-1640) supplemented with 10% Human Serum
- Recombinant human Interleukin-2 (IL-2)
- Recombinant human Interleukin-7 (IL-7)
- 24-well tissue culture plates

Methodology:

- Add the **EBV EBNA3B (416-424)** peptide to a culture of 2×10^6 PBMCs per well in a 24-well plate at a concentration of 50 µg/ml.[8]
- Maintain the cells in culture medium supplemented with rIL-7 at 20 ng/ml from day 0.[8]
- On day 3, add rIL-2 to the culture at a concentration of 20 U/ml.[8]
- Continue to culture the cells for 14 to 21 days, expanding the cultures into additional wells as needed.[8]
- Restimulate the cultures on days 14 and 21 with peptide-pulsed, irradiated autologous PBMCs or dendritic cells.[8][11]
- The expanded T-cell population can be assessed for specificity and functionality using assays such as ELISpot or chromium-release assays.

Mandatory Visualization

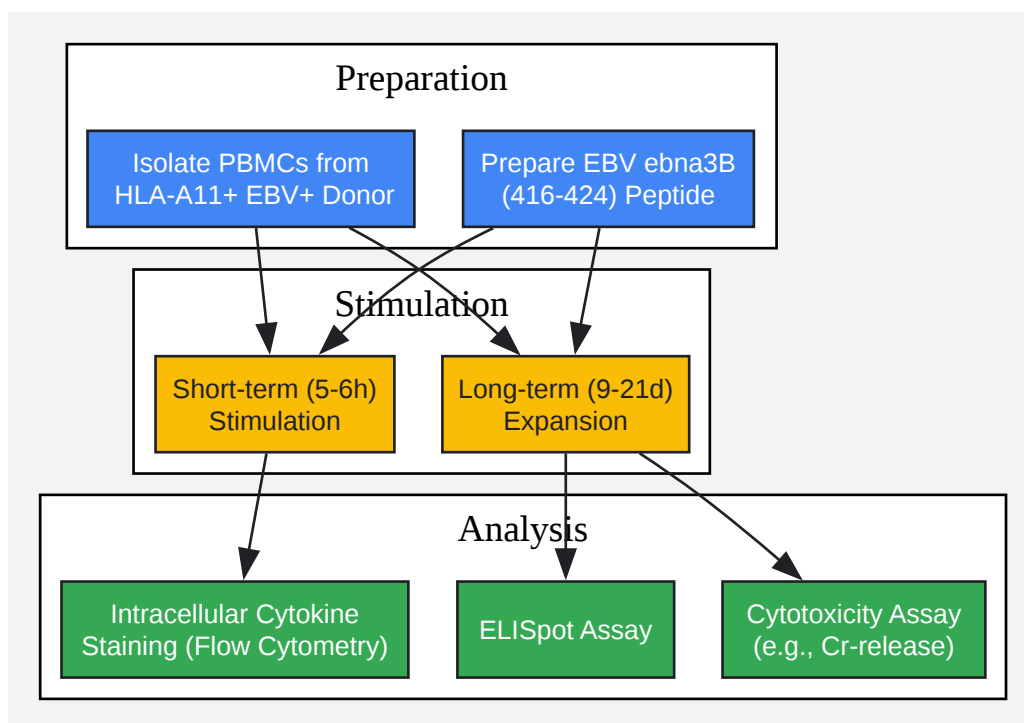
Signaling Pathway



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Caption: T-Cell activation by the **EBV ebna3B (416-424)** peptide.

Experimental Workflow



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Caption: Workflow for stimulating and analyzing T-cell responses.

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